Cas no 1393546-83-2 (4-Chloro-6-fluoropyridine-2-sulfonyl chloride)
4-Chloro-6-fluoropyridine-2-sulfonyl chloride Chemical and Physical Properties
Names and Identifiers
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- AB80837
- 4-Chloro-2-fluoropyridine-6-sulfonyl chloride
- 4-CHLORO-6-FLUOROPYRIDINE-2-SULFONYL CHLORIDE
- 4-Chloro-6-fluoropyridine-2-sulfonyl chloride
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- Inchi: 1S/C5H2Cl2FNO2S/c6-3-1-4(8)9-5(2-3)12(7,10)11/h1-2H
- InChI Key: RYRKUJZWLVVBJX-UHFFFAOYSA-N
- SMILES: ClS(C1C=C(C=C(N=1)F)Cl)(=O)=O
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 253
- XLogP3: 2.3
- Topological Polar Surface Area: 55.4
4-Chloro-6-fluoropyridine-2-sulfonyl chloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029010352-250mg |
4-Chloro-2-fluoropyridine-6-sulfonyl chloride |
1393546-83-2 | 95% | 250mg |
970.20 USD | 2021-06-08 | |
| Alichem | A029010352-1g |
4-Chloro-2-fluoropyridine-6-sulfonyl chloride |
1393546-83-2 | 95% | 1g |
3,155.55 USD | 2021-06-08 |
4-Chloro-6-fluoropyridine-2-sulfonyl chloride Related Literature
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Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
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Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
Additional information on 4-Chloro-6-fluoropyridine-2-sulfonyl chloride
Introduction to 4-Chloro-6-fluoropyridine-2-sulfonyl chloride (CAS No. 1393546-83-2)
4-Chloro-6-fluoropyridine-2-sulfonyl chloride, identified by its Chemical Abstracts Service (CAS) number 1393546-83-2, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research. This compound serves as a crucial intermediate in the synthesis of various biologically active molecules, particularly in the development of novel therapeutic agents. Its unique structural features, including both chloro and fluoro substituents on a pyridine core, make it a versatile building block for medicinal chemists exploring new chemical spaces.
The structure of 4-Chloro-6-fluoropyridine-2-sulfonyl chloride encompasses a pyridine ring substituted at the 4-position with a chlorine atom and at the 6-position with a fluorine atom. The 2-position is functionalized with a sulfonyl chloride group, which is highly reactive and facilitates further derivatization through nucleophilic substitution reactions. This reactivity makes it an invaluable tool in synthetic chemistry, enabling the rapid construction of complex molecular architectures.
In recent years, there has been growing interest in the application of halogenated pyridines as pharmacophores in drug discovery. The presence of both chloro and fluoro groups in 4-Chloro-6-fluoropyridine-2-sulfonyl chloride enhances its potential as a scaffold for developing drugs with improved pharmacokinetic properties. Specifically, the fluorine atom can influence metabolic stability and binding affinity, while the chlorine atom provides a handle for further chemical manipulation. These attributes have made this compound a subject of extensive research in academic and industrial laboratories.
One of the most compelling aspects of 4-Chloro-6-fluoropyridine-2-sulfonyl chloride is its role in the synthesis of kinase inhibitors, which are among the most successful drug classes developed over the past decade. Kinases are enzymes that play critical roles in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer. By serving as a key intermediate in the preparation of kinase inhibitors, this compound contributes to the development of targeted therapies that modulate these pathways effectively.
Recent studies have highlighted the utility of 4-Chloro-6-fluoropyridine-2-sulfonyl chloride in the development of small-molecule inhibitors targeting specific kinases. For instance, researchers have utilized this compound to synthesize novel inhibitors of Janus kinases (JAKs), which are involved in inflammatory responses and autoimmune diseases. The sulfonyl chloride functionality allows for facile introduction of various substituents that can optimize binding to the target enzyme's active site. Such modifications have led to compounds with enhanced potency and selectivity.
The pharmaceutical industry has also explored the use of 4-Chloro-6-fluoropyridine-2-sulfonyl chloride in the development of antiviral agents. The structural motifs present in this compound have been incorporated into molecules designed to inhibit viral proteases and polymerases. These enzymes are essential for viral replication, making them attractive targets for antiviral therapy. By leveraging the reactivity of the sulfonyl chloride group, chemists have been able to generate libraries of compounds that exhibit promising antiviral activity.
Moreover, 4-Chloro-6-fluoropyridine-2-sulfonyl chloride has found applications beyond pharmaceuticals. In agrochemical research, it serves as a precursor for synthesizing herbicides and fungicides that protect crops from pests and diseases. The ability to introduce diverse functional groups into molecules derived from this compound allows for fine-tuning their biological activity, leading to more effective crop protection agents.
The synthetic versatility of 4-Chloro-6-fluoropyridine-2-sulfonyl chloride is further underscored by its use in cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings. These reactions are fundamental tools in organic synthesis that enable the formation of carbon-carbon bonds between aryl or heteroaryl groups. By employing this compound as a starting material, chemists can construct complex heterocyclic frameworks that serve as precursors to biologically active molecules.
In conclusion, 4-Chloro-6-fluoropyridine-2-sulfonyl chloride (CAS No. 1393546-83-2) is a multifaceted compound with broad applications in pharmaceuticals, agrochemicals, and materials science. Its unique structural features and reactivity make it an indispensable tool for synthetic chemists working on drug discovery and development. As research continues to uncover new therapeutic targets and synthetic strategies, this compound will undoubtedly remain at the forefront of innovation in organic chemistry.
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